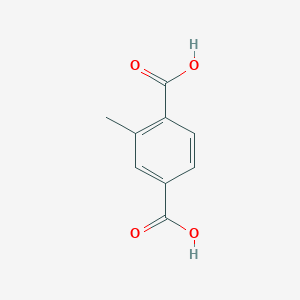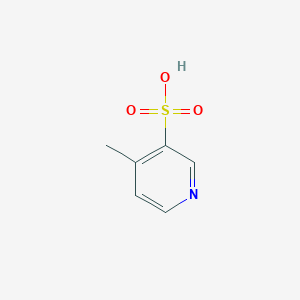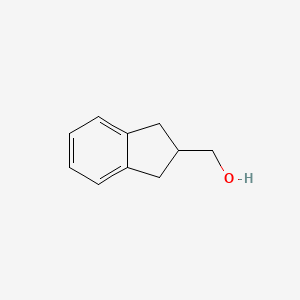
1,8-Dibromopyrene
Vue d'ensemble
Description
1,8-Dibromopyrene is a synthetic fluorescent dye that is used as a fluorescence probe . It has been shown to be an efficient analytical method for the detection of 4-methoxyphenylboronic acid in water samples . It has been shown to react with hydrogen boron bonds and form a covalent bond with the boron atom .
Synthesis Analysis
The synthesis of 1,8-Dibromopyrene involves bromination and acylation reactions . A comprehensive analysis of bromination reactions reveals significant correlations between reaction conditions and yields . Specifically, the syntheses of 1-bromopyrene, 2-bromopyrene, 2,7-dibromopyrene, 1,6-dibromopyrene, 1,8-dibromopyrene, 1,3-dibromopyrene, 1,7-dibromopyrene, 1,3,6-tribromopyrene, and 1,3,6,8-tetrabromopyrene have been reported .Molecular Structure Analysis
The molecular formula of 1,8-Dibromopyrene is C16H8Br2 . The InChI code is 1S/C16H8Br2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H .Chemical Reactions Analysis
A Ni(0)-mediated coupling reaction of 1,8-Dibromopyrene gave a series of cyclic pyrene oligomers CPn up to nonadecamer . CP5 and CP7 represent a unique class of asymmetric compounds with no stereogenic chiral centers in terms of their global chirality, which are achieved because of an odd number of pyrenes .Physical And Chemical Properties Analysis
1,8-Dibromopyrene is a solid at room temperature . Its molecular weight is 360.05 . The melting point ranges from 208.0 to 212.0 °C .Applications De Recherche Scientifique
Synthesis and Characterization in Organic Chemistry
1,8-Dibromopyrene has been utilized in the synthesis of macrocycles and organic semiconductors. For example, Venkataramana et al. (2011) developed a regioselective synthesis method for 1,8-dibromo-4,5-dialkoxypyrenes, which they used to create 1,8-pyrenylene-ethynylene macrocycles. These macrocycles exhibited unique properties, such as the formation of dimers suitable for intercalation of small molecules in the solid state (Venkataramana et al., 2011). Additionally, Salunke et al. (2016) transformed 1,3,6,8-tetrabromopyrene into tetrasubstituted carbazole and phenothiazine derivatives for use in organic light-emitting diodes (OLEDs), demonstrating blue and green emission with promising device performance (Salunke et al., 2016).
Electroluminescence and OLED Development
In the field of electroluminescence and OLEDs, various studies have highlighted the role of 1,8-dibromopyrene derivatives. Lee and Park (2015) synthesized new fused-core compounds using 4,9-dibromopyrene, which yielded superior electroluminescence devices with improved efficiency and lifespan (Lee & Park, 2015). Sonar et al. (2010) also developed star-shaped organic semiconductors from 1,3,6,8-tetrabromopyrene, showcasing their application in solution-processed OLEDs with deep blue emission (Sonar et al., 2010).
Chirality and Polymerization
1,8-Dibromopyrene has been instrumental in studies involving chirality and polymerization. Kurosaki et al. (2019) used 1,8-dibromopyrene in a coupling reaction to create cyclic pyrene oligomers, which exhibited unique global chirality despite lacking stereogenic chiral centers (Kurosaki et al., 2019). Lischka et al. (2018) investigated the surface chemistry of 1,6-dibromo-3,8-diiodopyrene on different surfaces, revealing insights into the formation of organometallic intermediates and polymerization processes (Lischka et al., 2018).
Luminescent Sensing and Detection
The application of 1,8-dibromopyrene derivatives in luminescent sensing and detection has been explored. Guo and Cao (2015) synthesized porous covalent organic polymers using 1,3,6,8-tetrabromopyrene as a monomer, enabling the development of luminescent sensors for detecting metal ions and nitroaromatic explosives (Guo & Cao, 2015).
Safety and Hazards
Orientations Futures
The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
Mécanisme D'action
Target of Action
1,8-Dibromopyrene is a derivative of pyrene, a renowned aromatic hydrocarbon . The primary targets of 1,8-Dibromopyrene are the 1-, 3-, 6-, and 8-positions of pyrene . These positions are known as the active non-K region . The unique electronic structure of pyrene predominantly directs electrophilic aromatic substitution reactions towards these positions .
Mode of Action
The interaction of 1,8-Dibromopyrene with its targets involves electrophilic aromatic substitution reactions . The compound displays equal reactivity towards substitution at the 1-, 3-, 6-, and 8-positions, which can occur randomly . This results in a multitude of products whose composition is influenced by the stoichiometric ratio of the starting materials .
Biochemical Pathways
The biochemical pathways affected by 1,8-Dibromopyrene are primarily related to its role in synthetic chemistry . As a bromo-substituted precursor, 1,8-Dibromopyrene serves as a vital intermediate in synthetic routes . The substitution pattern of bromoderivatives like 1,8-Dibromopyrene significantly impacts their subsequent functionalisation and properties .
Result of Action
The molecular and cellular effects of 1,8-Dibromopyrene’s action are largely determined by its role in synthetic chemistry . The compound’s substitution reactions result in a variety of products, which can be used for diverse functionalisation strategies . The exact molecular and cellular effects of these reactions are subject to the specific conditions and reactants involved .
Propriétés
IUPAC Name |
1,8-dibromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLQSCAVCHTKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878093 | |
| Record name | 1,8-DIBROMOPYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38303-35-4 | |
| Record name | 1,8-Dibromopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38303-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene, 1,8-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038303354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,8-Dibromopyrene of interest to researchers?
A1: 1,8-Dibromopyrene is a valuable precursor in organic synthesis, especially for creating larger structures. Its reactivity allows it to undergo coupling reactions, forming carbon-carbon bonds with other molecules. This is demonstrated in the research where it's used to create cyclic pyrene oligomers [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



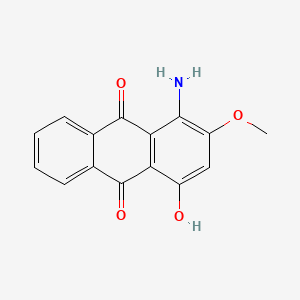

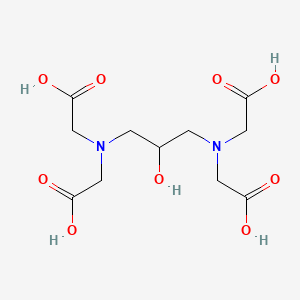
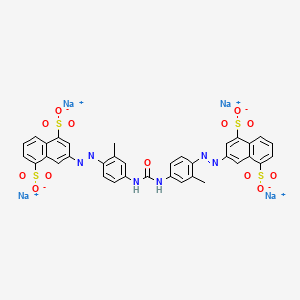
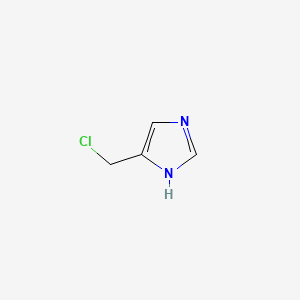
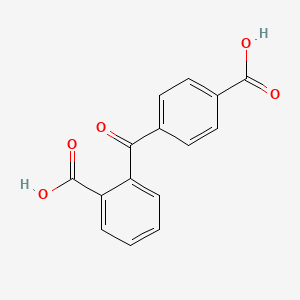
![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)




